molecular formula C11H12N2 B3204187 1-(3-Methylbenzyl)-1H-imidazole CAS No. 102993-65-7

1-(3-Methylbenzyl)-1H-imidazole

Cat. No. B3204187
CAS RN: 102993-65-7
M. Wt: 172.23 g/mol
InChI Key: QAHKQESOBNRNSZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(3-Methylbenzyl)-1H-imidazole involves various methods, including condensation reactions between imidazole and 3-methylbenzyl halides or other suitable precursors. Detailed synthetic routes can be found in relevant literature .


Physical And Chemical Properties Analysis

  • Refractive Index : n₂₀/D 1.5400 (lit.) .

Scientific Research Applications

Fuel Cell Electrolytes

1-(3-Methylbenzyl)-1H-imidazole and related imidazole compounds have been utilized as additives in polybenzimidazole (PBI) equilibrated with phosphoric acid, forming a system that acts as a high-temperature proton-conducting polymer electrolyte. This application is significant in the development of fuel cells, where the additive's concentration impacts the conductivity of these membranes, especially under various humidity conditions and temperatures ranging from 80–200 °C (Schechter & Savinell, 2002).

Catalytic Applications

Imidazole derivatives, including this compound, have been synthesized for various catalytic applications. For instance, specific imidazole compounds have demonstrated potent and selective inhibitory activity in biochemical processes, such as the inhibition of P450 aromatase, which is crucial in the study of enzymatic reactions and potential therapeutic applications (Marchand et al., 1998).

Antiviral and Antimicrobial Applications

Certain benzyl-substituted imidazole derivatives, including those related to this compound, have shown promising antiviral and antimicrobial activities. These compounds have been evaluated for their inhibitory effects on the replication of various viruses and have demonstrated selective biological activity, making them significant in the development of new antiviral and antimicrobial agents (Golankiewicz et al., 1995).

Electrochemical Applications

Imidazole derivatives, including this compound, have been studied for their electrochemical behavior. For example, complexes containing these imidazole ligands have been characterized using various spectroscopic techniques and cyclic voltammetry, indicating their potential in applications like catalysis and material science (Hanson & Warren, 2018).

properties

IUPAC Name

1-[(3-methylphenyl)methyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-10-3-2-4-11(7-10)8-13-6-5-12-9-13/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHKQESOBNRNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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